Pentafluoro-(3-phenylphenyl)-6-sulfane
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Overview
Description
This compound contains a pentafluorosulfanyl group, which is known for its high chemical stability and unique physicochemical properties . The presence of multiple fluorine atoms renders it highly polar and lipophilic, making it a valuable component in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluoro-(3-phenylphenyl)-6-sulfane typically involves the incorporation of the pentafluorosulfanyl group onto a phenyl ring. One common method is the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable and green synthesis methods, such as the one-minute synthesis of substituted phenols, is particularly advantageous for industrial applications . These methods ensure high yields and minimal environmental impact, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentafluoro-(3-phenylphenyl)-6-sulfane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Pentafluoro-(3-phenylphenyl)-6-sulfane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentafluoro-(3-phenylphenyl)-6-sulfane involves its interaction with molecular targets and pathways in biological systems. The compound’s high polarity and lipophilicity allow it to interact with cell membranes and proteins, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentafluoro-(3-phenylphenyl)-6-sulfane include:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and radical precursor.
Pentafluorophenyl group bonded phases: Used in chromatography for the separation of polar compounds and isomers.
9,9-bis(4-hydroxyphenyl) fluorene: Used in the production of epoxy resins and other materials.
Uniqueness
This compound is unique due to its combination of high chemical stability, polarity, and lipophilicity. These properties make it a valuable component in various scientific and industrial applications, offering advantages over similar compounds in terms of reactivity and stability .
Properties
Molecular Formula |
C12H9F5S |
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Molecular Weight |
280.26 g/mol |
IUPAC Name |
pentafluoro-(3-phenylphenyl)-λ6-sulfane |
InChI |
InChI=1S/C12H9F5S/c13-18(14,15,16,17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
InChI Key |
OIWJVMBIWUTEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(F)(F)(F)(F)F |
Origin of Product |
United States |
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